molecular formula C9H8N2O2 B171854 Glycosmicine CAS No. 604-50-2

Glycosmicine

Cat. No.: B171854
CAS No.: 604-50-2
M. Wt: 176.17 g/mol
InChI Key: RWFOOMQYIRITHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycosmicine is a naturally occurring compound found in the Glycosmis genus, which belongs to the Rutaceae family. This compound is known for its diverse pharmacological properties, including antibacterial, antiviral, and anticancer activities. This compound has garnered significant interest in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Glycosmicine has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a starting material for synthesizing various bioactive compounds

    Biology: In biological research, this compound is investigated for its effects on cellular processes and its potential as a therapeutic agent against various diseases.

    Medicine: this compound exhibits significant antibacterial, antiviral, and anticancer activities. It is studied for its potential use in developing new medications for treating infections and cancer.

    Industry: this compound is used in the pharmaceutical industry for the development of new drugs.

Mechanism of Action

Target of Action

Glycosmicine, also known as glucosamine, is a naturally occurring compound that primarily targets articular tissues, including cartilage, synovial membrane, and subchondral bone . It plays a crucial role in the metabolism of glycoproteins, which are major components of the extracellular matrix of connective tissue .

Mode of Action

This compound interacts with its targets by providing a building block for the synthesis of glycosaminoglycans, a major component of joint cartilage . This interaction is believed to slow the progression of osteoarthritis and relieve symptoms of joint pain . The exact mode of action is still a matter of speculation .

Biochemical Pathways

This compound is involved in the hexosamine biosynthesis pathway (HBP), which utilizes substrates including fructose-6-P, glutamine, acetyl-CoA, and UTP . The HBP is highly conserved across organisms and is exquisitely regulated to maintain the homeostasis of UDP-GlcNAc content . This pathway is fundamental for the synthesis of glycosaminoglycans and proteoglycans that make up articular cartilage .

Pharmacokinetics

This compound is easily absorbed after oral administration and its pharmacokinetics support once-daily dosage . The standard dose of 1500 mg/day barely reaches the required therapeutic concentration in plasma and tissue . The pharmacokinetic parameters at steady state, including the minimum and maximum plasma concentration of glucosamine, time to reach maximum post-dosing, and area under the plasma concentration vs time curve, have been calculated and statistically compared .

Result of Action

The administration of this compound may directly stimulate articular proteoglycan synthesis, modulating osteoarthritis and providing relief from joint pain . In vitro and in vivo studies have demonstrated structure-modifying and anti-inflammatory effects at high concentrations .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the absorption and elimination of glucosamine could vary significantly between individuals, potentially leading to variable clinical outcomes . Furthermore, the efficacy of glucosamine can be affected by the specific formulation used .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glycosmicine typically involves the extraction of bioactive compounds from the Glycosmis plant. The process includes several chromatographic techniques such as thin-layer chromatography, column chromatography, high-performance liquid chromatography, and liquid chromatography-mass spectrometry. These methods help isolate and purify this compound from the plant extracts .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Glycosmis plants. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powdered material is then subjected to solvent extraction using solvents like ethyl acetate or methanol. The extract is concentrated and purified using chromatographic techniques to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Glycosmicine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction of this compound can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve replacing functional groups in this compound with other groups using reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced biological activities. These derivatives are often tested for their efficacy in different pharmacological assays .

Comparison with Similar Compounds

Glycosmicine is unique compared to other similar compounds due to its diverse pharmacological properties and wide range of applications. Some similar compounds include:

This compound stands out due to its broad spectrum of biological activities and its potential for developing new therapeutic agents.

Properties

IUPAC Name

1-methylquinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-11-7-5-3-2-4-6(7)8(12)10-9(11)13/h2-5H,1H3,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFOOMQYIRITHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20209154
Record name Glycosmicine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

604-50-2
Record name 1-Methyl-2,4(1H,3H)-quinazolinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=604-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycosmicine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycosmicine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401254
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glycosmicine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glycosmicine
Reactant of Route 2
Reactant of Route 2
Glycosmicine
Reactant of Route 3
Reactant of Route 3
Glycosmicine
Reactant of Route 4
Reactant of Route 4
Glycosmicine
Reactant of Route 5
Reactant of Route 5
Glycosmicine
Reactant of Route 6
Reactant of Route 6
Glycosmicine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.